molecular formula C13H16N6O5 B15321416 3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione

3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione

Cat. No.: B15321416
M. Wt: 336.30 g/mol
InChI Key: WCILORGDDIHNKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione typically involves multiple steps. One common approach includes the activation of the acid function with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) for conjugation to an amine . The azide group can then be introduced through a reaction with an alkyne in a click chemistry reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The azido group is particularly reactive and can participate in substitution reactions, especially in the presence of alkynes (click chemistry).

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, click chemistry reactions with alkynes typically yield triazole derivatives.

Scientific Research Applications

3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione involves its reactivity, particularly the azido group. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[2-(2-azidoethoxy)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its azido group, in particular, offers significant reactivity for click chemistry, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H16N6O5

Molecular Weight

336.30 g/mol

IUPAC Name

3-[3-[2-(2-azidoethoxy)ethylamino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C13H16N6O5/c14-18-16-4-6-24-5-3-15-8-7-11(21)19(13(8)23)9-1-2-10(20)17-12(9)22/h7,9,15H,1-6H2,(H,17,20,22)

InChI Key

WCILORGDDIHNKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCOCCN=[N+]=[N-]

Origin of Product

United States

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